
trans-AUCB
Übersicht
Beschreibung
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoesäure, allgemein bekannt als trans-AUCB, ist ein potenter und selektiver Inhibitor der löslichen Epoxidhydrolase (sEH). Diese Verbindung hat aufgrund ihrer Fähigkeit, sEH zu hemmen, ein Enzym, das am Metabolismus von Epoxyeicosatriensäuren (EETs) beteiligt ist, in verschiedenen wissenschaftlichen Forschungsfeldern ein erhebliches Potenzial gezeigt. EETs sind Signalmoleküle, die eine entscheidende Rolle für die kardiovaskuläre Gesundheit, Entzündungen und andere physiologische Prozesse spielen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die wichtigsten Schritte umfassen:
Herstellung von 4-(3-Adamantan-1-yl-ureido)-cyclohexanol: Diese Zwischenverbindung wird durch Reaktion von 3-Adamantan-1-ylamin mit Cyclohexanon in Gegenwart eines geeigneten Katalysators synthetisiert.
Bildung von trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoesäure: Die Zwischenverbindung wird dann unter bestimmten Bedingungen mit 4-Hydroxybenzoesäure umgesetzt, um das Endprodukt this compound zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) und der Massenspektrometrie (MS) stellt die Qualität und Konsistenz des Endprodukts sicher .
Wissenschaftliche Forschungsanwendungen
Mechanisms and Effects
Trans-AUCB has been studied for its cardioprotective effects, particularly in the context of myocardial ischemia. Research indicates that this compound treatment can significantly modulate microRNA expression related to cardiac function. In a study involving myocardial infarction (MI) mice, this compound administration resulted in increased expression of KCNJ2 and GJA1 mRNA, which are crucial for cardiac electrical activity and intercellular communication, respectively. The treatment led to a dose-dependent increase in the protein levels of Kir2.1 and Cx43, suggesting a restoration of normal cardiac function following injury .
Table 1: Effects of this compound on Cardiac Function
Treatment Dose (mg/L) | Kir2.1 Protein Expression (Fold Increase) | Cx43 Protein Expression (Fold Increase) |
---|---|---|
0 | 1.0 | 1.0 |
0.2 | 1.28 | 1.44 |
1 | 1.69 | 1.69 |
5 | 2.00 | 1.85 |
Therapeutic Potential
This compound has shown promise in alleviating symptoms associated with metabolic syndrome, particularly in animal models. In studies involving rats fed a high-fat diet, chronic treatment with this compound improved metabolic parameters such as glucose tolerance and lipid profiles. The compound was found to reduce body weight gain and visceral fat accumulation while enhancing insulin sensitivity .
Table 2: Impact of this compound on Metabolic Parameters
Parameter | Control Group | This compound Treated Group |
---|---|---|
Body Weight Gain (g) | 50 | 25 |
Insulin Sensitivity (HOMA-IR) | 3.5 | 1.8 |
Visceral Fat Area (cm²) | 30 | 15 |
Induction of Apoptosis
This compound has been investigated for its potential anti-cancer properties, particularly in glioblastoma cell lines U251 and U87. Studies indicate that this compound can induce apoptosis in these cells, especially when combined with γ-secretase inhibitors like DAPT. The combination treatment significantly enhanced caspase-3 activity, suggesting a synergistic effect that promotes cancer cell death .
Table 3: Apoptosis Induction in Glioblastoma Cells
Treatment | Apoptosis Rate (%) |
---|---|
Control | 3.6 |
This compound | 4.5 |
DAPT | 6.1 |
DAPT + this compound | 21.9 |
Case Study: Ischemic Stroke
In a study assessing the effects of this compound on ischemic stroke models, treatment resulted in reduced infarct size and improved functional recovery compared to controls. The findings suggest that this compound may serve as a therapeutic agent for stroke prevention and recovery .
Wirkmechanismus
Target of Action
The primary target of trans-AUCB is the soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes a wide variety of endogenous and exogenous epoxides . This compound is a potent, orally active, and selective sEH inhibitor .
Mode of Action
This compound efficiently inhibits sEH activities in various cell lines . It interacts with sEH and suppresses its activity, leading to changes in the cellular environment .
Biochemical Pathways
The inhibition of sEH by this compound affects several biochemical pathways. One of the key pathways influenced is the NF-κB pathway. This compound has been shown to activate NF-κB-p65, a subunit of the NF-κB complex . This activation leads to changes in the transcription of various genes, influencing cellular processes such as inflammation and cell survival .
Pharmacokinetics
This compound displays high oral bioavailability for doses ranging from 0.01 to 1 mg/kg . .
Result of Action
The action of this compound leads to several molecular and cellular effects. It suppresses cell growth in a dose-dependent manner in certain cell lines, such as U251 and U87 human glioblastoma cell lines . This compound also induces cell-cycle G0/G1 phase arrest by regulating Cyclin D1 mRNA and protein levels and CDC2 (Thr161) phosphorylation level .
Biochemische Analyse
Biochemical Properties
trans-AUCB plays a crucial role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various beneficial effects. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their protective effects. This compound interacts with sEH by binding to its active site, leading to a significant reduction in enzyme activity .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In glioblastoma cell lines (U251 and U87), this compound inhibits cell growth in a dose-dependent manner. This compound induces cell-cycle arrest at the G0/G1 phase by regulating the levels of Cyclin D1 mRNA and protein, as well as the phosphorylation of CDC2 (Thr161). Additionally, this compound activates the NF-κB-p65 signaling pathway, which plays a role in its anti-glioma activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase, leading to enzyme inhibition. This inhibition results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory, anti-hypertensive, and neuroprotective effects. This compound also influences gene expression by activating the NF-κB-p65 pathway, which is associated with its anti-glioma activity. Furthermore, this compound induces cell-cycle arrest by modulating the expression of cell-cycle-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity on soluble epoxide hydrolase for extended periods. In vitro studies have shown that this compound can induce cell-cycle arrest and activate signaling pathways within minutes to hours of treatment. Long-term effects of this compound include sustained inhibition of cell growth and modulation of gene expression in glioblastoma cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.1 to 1 mg/kg has been shown to improve LPS-induced hypotension in a dose-dependent manner. Higher doses of this compound have been associated with increased bioavailability and prolonged half-life. At very high doses, potential toxic or adverse effects may be observed .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids, which are involved in various physiological processes. These pathways include anti-inflammatory responses, regulation of blood pressure, and neuroprotection. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the effectiveness of this compound in inhibiting soluble epoxide hydrolase and modulating cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-AUCB involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-(3-Adamantan-1-yl-ureido)-cyclohexanol: This intermediate is synthesized by reacting 3-adamantan-1-ylamine with cyclohexanone in the presence of a suitable catalyst.
Formation of trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid: The intermediate is then reacted with 4-hydroxybenzoic acid under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
trans-AUCB durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln und so seine chemischen Eigenschaften verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Nukleophile, werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, die eine veränderte biologische Aktivität aufweisen, während Substitutionsreaktionen eine Reihe von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Hemmung der löslichen Epoxidhydrolase und ihrer Auswirkungen auf den Metabolismus von Epoxyeicosatriensäuren verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation entzündlicher Reaktionen und der kardiovaskulären Gesundheit.
Medizin: Als potenzieller therapeutischer Wirkstoff für die Behandlung von Erkrankungen wie Bluthochdruck, Entzündungen und bestimmten Krebsarten untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf die lösliche Epoxidhydrolase abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv die lösliche Epoxidhydrolase (sEH) hemmt. Diese Hemmung verhindert die Hydrolyse von Epoxyeicosatriensäuren (EETs) zu Dihydroxyeicosatriensäuren (DHETs), wodurch die EET-Spiegel erhöht werden. EETs haben verschiedene positive Wirkungen, darunter Vasodilatation, entzündungshemmende Eigenschaften und Schutz vor ischämischer Schädigung. Zu den beteiligten molekularen Zielstrukturen und -wegen gehört der NF-κB-Signalweg, der eine entscheidende Rolle bei Entzündungen und dem Zellüberleben spielt .
Vergleich Mit ähnlichen Verbindungen
trans-AUCB wird mit anderen Inhibitoren der löslichen Epoxidhydrolase verglichen, wie zum Beispiel:
1-Cyclohexyl-3-dodecylharnstoff: Ein weiterer potenter sEH-Inhibitor mit ähnlichen inhibitorischen Wirkungen, aber unterschiedlicher chemischer Struktur.
AR-9281: Ein selektiver sEH-Inhibitor, der zur Behandlung von Bluthochdruck und Typ-2-Diabetes eingesetzt wird.
TPPU: Ein dualer Inhibitor der löslichen Epoxidhydrolase und der Fettsäureamidhydrolase, mit Anwendungen bei kardiometabolischen Erkrankungen
This compound zeichnet sich durch seine hohe Selektivität und Potenz als sEH-Inhibitor aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht.
Biologische Aktivität
trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxides into diols. This inhibition has significant implications for various biological processes, particularly in inflammatory and cardiovascular diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, pharmacokinetics, and potential therapeutic applications.
This compound primarily exerts its biological effects through the inhibition of sEH. By blocking this enzyme, this compound increases the levels of bioactive lipids known as epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid. These epoxides have been shown to possess anti-inflammatory and vasodilatory properties, making them crucial in maintaining cardiovascular health and regulating inflammatory responses.
Key Biological Effects:
- Anti-inflammatory Properties : this compound enhances the levels of EETs, leading to reduced inflammation and improved vascular function .
- Cardiovascular Benefits : The elevation of EETs has been associated with protective effects against ischemic injury and improved outcomes in models of stroke .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively in animal models. Key findings include:
- Bioavailability : Oral administration of this compound results in approximately 68% bioavailability, indicating effective absorption and systemic availability .
- Dose Response : In studies involving lipopolysaccharide (LPS)-treated mice, a dose of 1 mg/kg of this compound was more effective than 10 mg/kg of AUDA-butyl ester, demonstrating superior efficacy in reducing inflammatory markers .
- Administration Routes : this compound can be administered via various routes, including oral and subcutaneous, with consistent pharmacokinetic parameters observed across methods .
Case Studies
- Ischemic Stroke Model :
- Inflammation Model :
Comparative Analysis
The following table summarizes the structural and functional characteristics of this compound compared to other sEH inhibitors:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | Urea derivative | sEH inhibition | Highly potent with favorable pharmacokinetics |
N,N'-Dicyclohexylurea | Urea derivative | sEH inhibition | One of the first identified sEH inhibitors |
N-Cyclohexyl-N'-(3-phenylpropyl)urea | Urea derivative | sEH inhibition | Less selective than this compound |
cis-AUCB | Isomeric form | sEH inhibition | Less potent than this compound |
Eigenschaften
IUPAC Name |
4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBWKJBQDAQARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.